Product packaging for (-)-Tetraconazole(Cat. No.:CAS No. 131320-42-8)

(-)-Tetraconazole

Cat. No.: B139046
CAS No.: 131320-42-8
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Tetraconazole is a specific stereoisomer of the triazole-class fungicide Tetraconazole, which exhibits stereoisomerism due to a chiral centre in its molecular structure . This compound is a systemic fungicide with protectant, eradicant, and curative properties, primarily used in agricultural research to control a range of fungal pathogens such as powdery mildew, rusts, and leaf spots on crops like cereals, sugarbeet, and grapes . Its core research value lies in its specific mechanism of action; it acts as a sterol biosynthesis inhibitor (SBI), classified by the Fungicide Resistance Action Committee (FRAC) as MoA group 3 . It functions by blocking the demethylation of lanosterol, thereby disrupting the formation of ergosterol, an essential component of the fungal cell membrane . This disruption inhibits mycelial growth during the vegetative stages of fungi, both inside and on the surface of the host plant . Studies on the racemic mixture of Tetraconazole have investigated its antifungal effect and mode of action on pathogens like Ustilago maydis . The availability of the pure (-)-enantiomer allows researchers to investigate the distinct biological activity, environmental fate, and metabolic pathways associated with this specific stereochemical configuration. Tetraconazole was first introduced around 1990 and is currently approved for use in various regions, including the European Union, with an inclusion expiry date of 31 March 2027 . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2F4N3O B139046 (-)-Tetraconazole CAS No. 131320-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131320-42-8

Molecular Formula

C13H11Cl2F4N3O

Molecular Weight

372.14 g/mol

IUPAC Name

1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole

InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1

InChI Key

LQDARGUHUSPFNL-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F

Origin of Product

United States

Synthesis Methodologies and Stereoselective Preparation

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods have been pivotal in the synthesis of the enantiomers of tetraconazole (B1682234), offering high stereoselectivity under mild reaction conditions, which are often difficult to achieve through purely chemical means. researchgate.netresearchgate.net These strategies are recognized for their operational simplicity and the high yields and excellent stereoselectivities that can be attained. researchgate.net Two primary lipase-catalyzed strategies have been successfully employed: stereoselective hydrolysis and asymmetric transesterification. researchgate.net

Lipase-Catalyzed Stereoselective Hydrolysis Techniques

A key chemoenzymatic route to (-)-Tetraconazole involves the stereoselective hydrolysis of a racemic acetate (B1210297) precursor. researchgate.net This process utilizes an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The specific method involves the hydrolysis of (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate (racemic acetate 4). researchgate.netacs.org In this kinetic resolution, porcine pancreatic lipase (B570770) (PPL) is used as the catalyst. researchgate.netacs.org The reaction is typically conducted in a phosphate (B84403) buffer (pH 7) at 35°C. The enzyme selectively hydrolyzes the (R)-(+)-acetate, leaving the unreacted (S)-(-)-acetate. researchgate.net

The hydrolysis is halted at approximately 50% conversion to ensure a high enantiomeric excess (ee) of the remaining substrate. researchgate.netacs.org At this point, the mixture contains (S)-(-)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate and (R)-(+)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, the hydrolyzed product. researchgate.net These components can then be separated. The resulting (S)-(-)-acetate, with an enantiomeric excess greater than 95%, is subsequently converted into the target (S)-(-)-Tetraconazole. researchgate.netacs.org

Research Findings on Lipase-Catalyzed Hydrolysis:

Parameter Details
Enzyme Porcine Pancreatic Lipase (PPL)
Substrate (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate (4)
Reaction Type Kinetic Resolution via Hydrolysis
Conditions pH 7 phosphate buffer, 35°C
Outcome Selective hydrolysis of the (R)-(+)-enantiomer
Result Unreacted (S)-(-)-acetate (ee >95%) and (R)-(+)-alcohol

| Reference | researchgate.net |

Lipase-Catalyzed Asymmetric Transesterification Strategies

An alternative and highly effective chemoenzymatic approach is the asymmetric transesterification of a prochiral precursor. researchgate.netresearchgate.net This method avoids the resolution of a racemic mixture by creating the desired stereocenter from a symmetric molecule.

This strategy focuses on the prochiral precursor, 2-(2,4-dichlorophenyl)-1,3-propanediol (5). researchgate.net Lipase-catalyzed transesterification of this diol using an acylating agent in an organic solvent yields an optically active monoester. researchgate.netresearchgate.net Specifically, porcine pancreatic lipase adsorbed on Celite is used to catalyze the reaction in anhydrous ethyl acetate, which serves as both the acylating agent and the reaction medium. researchgate.net

This process affords the monoester (R)-(+)-2-(2,4-dichlorophenyl)-3-acetoxypropan-1-ol (6) in high yields and with high optical purity. researchgate.netresearchgate.net This chiral building block is then converted through a series of chemical steps into the desired (R)-(+)-Tetraconazole. researchgate.net A similar pathway can be utilized to synthesize the (S)-(-) enantiomer. This transesterification approach was found to be more efficient than the lipase-catalyzed hydrolysis of the corresponding diacetate of precursor 5, which suffered from further hydrolysis to the diol as a significant side reaction. researchgate.net

Research Findings on Lipase-Catalyzed Transesterification:

Parameter Details
Enzyme Porcine Pancreatic Lipase (PPL) on Celite
Substrate 2-(2,4-Dichlorophenyl)-1,3-propanediol (5)
Reaction Type Asymmetric Transesterification
Acylating Agent/Solvent Anhydrous Ethyl Acetate
Conditions 25°C, 16 hours shaking
Outcome (R)-(+)-2-(2,4-dichlorophenyl)-3-acetoxypropan-1-ol (6)

| Reference | researchgate.net |

Chemical Synthesis Pathways for Enantiomers

While chemoenzymatic methods are highly favored for their stereoselectivity, conventional chemical synthesis pathways for the enantiomers of tetraconazole have also been established. researchgate.netepo.org However, purely chemical methods for producing optically active isomers are often described as being very complicated and involving expensive chiral reagents. researchgate.netresearchgate.net

A patented process for the preparation of tetraconazole, including its optically active isomers, involves the reaction of a key alcohol intermediate with tetrafluoroethylene (B6358150). epo.org The starting material is 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol (the alcohol precursor to tetraconazole), which can be used as a racemate or as one of its optically active isomers. epo.org

The reaction is carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, like finely ground potassium hydroxide. epo.org Gaseous tetrafluoroethylene is then introduced into the reaction mixture at a controlled pressure and low temperature (e.g., -10°C to -5°C). epo.org After the reaction is complete, the mixture is filtered and extracted to isolate the final tetraconazole product with a purity higher than 96%. epo.org This method provides a direct chemical route to the final ether linkage in the tetraconazole molecule.

Exploration of Novel Derivatives and Analogues in Synthesis

The core structure of tetraconazole, a 1,2,4-triazole (B32235), is a common scaffold in the development of new antifungal agents. Research in this area involves the synthesis of novel derivatives and analogues to explore structure-activity relationships and identify compounds with improved or broader activity. nih.govresearchgate.net

One approach involves designing and synthesizing new 1,2,4-triazole derivatives that incorporate different functional groups, such as carboxamide fragments. researchgate.net This strategy aims to combine the structural features of known triazole fungicides with other active moieties to potentially enhance efficacy or expand the spectrum of activity against different fungal pathogens. researchgate.net

Another synthetic exploration involves creating 2,5-disubstituted tetrazole derivatives, which are structurally related to triazoles. nih.gov For instance, new tetrazoles containing benzothiazole (B30560) or benzoxazole (B165842) moieties have been synthesized. These syntheses often involve multi-step processes, such as the N-alkylation of an aryltetrazole with a suitable electrophile or the Michael-type addition of an aryltetrazole to an activated alkene. nih.gov The resulting novel compounds are then tested against various fungi to assess their biological activity. These synthetic efforts are crucial for the ongoing discovery of new and effective antifungal agents. nih.govresearchgate.net

Mechanism of Antifungal Action at the Molecular and Cellular Level

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The primary mechanism of action for (-)-Tetraconazole, like other azole antifungals, is the inhibition of the ergosterol biosynthesis pathway. mdpi.comnih.gov Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.comwikipedia.org

Competitive Inhibition of 14α-Sterol Demethylase (CYP51) Enzyme

This compound acts as a potent and selective competitive inhibitor of the fungal cytochrome P450 enzyme, 14α-sterol demethylase, also known as CYP51. dergipark.org.treuropa.euapsnet.org This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol. patsnap.complos.org The inhibitory action of tetraconazole (B1682234) is dose-dependent. europa.eu By binding to the active site of CYP51, this compound prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway. mdpi.compatsnap.com Studies have shown that the (R)-enantiomer of tetraconazole is a more potent inhibitor of Candida albicans CYP51 than the (S)-enantiomer, with IC50 values of 100±12 nM and 550±58 nM, respectively. oup.com The racemic mixture showed an intermediate IC50 of 350±29 nM. oup.com

Impact on Lanosterol and 14α-Methylsterol Accumulation

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and a simultaneous accumulation of its precursor, lanosterol, and other 14α-methylated sterols within the fungal cell. drugbank.comnih.govresearchgate.net This accumulation of abnormal sterols disrupts the normal structure and function of the fungal cell membrane. wikipedia.org The presence of these methylated sterols alters the physical properties of the membrane, affecting its fluidity and the proper packing of acyl chains of phospholipids. wikipedia.org

Effects on Fungal Cell Membrane Integrity and Permeability

The depletion of ergosterol and the accumulation of toxic 14α-methyl sterol intermediates compromise the integrity and increase the permeability of the fungal cell membrane. plos.orgnih.govontosight.aiuwo.ca This disruption leads to the leakage of essential cellular components and impairs the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. nih.govnih.gov

Secondary Inhibition of 24-Methylene Dihydrolanosterol (B1674475) Demethylase

In addition to its primary target, azole fungicides like tetraconazole can also inhibit another enzyme in the ergosterol biosynthesis pathway, 24-methylene dihydrolanosterol demethylase. europa.eu This enzyme is also a cytochrome P-450-dependent enzyme. google.com The inhibition of this enzyme further contributes to the disruption of ergosterol synthesis.

Molecular Interactions with Cytochrome P450 Enzymes

The inhibitory effect of this compound on fungal cytochrome P450 enzymes is based on a specific molecular interaction.

Azole Ring Coordination to Heme Iron

The nitrogen atom (N-4) of the triazole ring of this compound coordinates to the heme iron atom located at the active site of the CYP51 enzyme. mdpi.comdovepress.comresearchgate.net This coordination bond effectively blocks the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. mdpi.comencyclopedia.pub This interaction is a key determinant of the compound's antifungal activity. researchgate.net The high affinity and selectivity of tetraconazole for fungal cytochrome P-450 over mammalian forms contribute to its efficacy as an antifungal agent. nih.gov

Enantiomeric Specificity in CYP51 Binding and Inhibition

The antifungal activity of tetraconazole is rooted in its stereochemistry, with its enantiomers exhibiting different levels of potency in inhibiting the target enzyme, sterol 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol, a vital molecule for the fungal cell membrane. nih.gov The inhibition occurs through the binding of the triazole N-4 atom to the heme iron of the P450 enzyme. nih.gov

Research has demonstrated a significant difference in the inhibitory effectiveness of tetraconazole's stereoisomers against fungal CYP51. Specifically, in studies on Candida albicans CYP51, the (R)-enantiomer of tetraconazole is a substantially more potent inhibitor than the (S)-enantiomer. oup.comoup.com The half-maximal inhibitory concentration (IC₅₀) for the (R)-enantiomer was measured at 100 ± 12 nM, whereas the (S)-enantiomer showed an IC₅₀ of 550 ± 58 nM. oup.comoup.com This indicates a five-fold greater activity for the (R)-form. oup.com The racemic mixture of tetraconazole displayed an intermediate potency with an IC₅₀ value of 350 ± 29 nM. oup.com This difference in potency is attributed to the weaker affinity of the (S)-enantiomer for the enzyme's active site. oup.comoup.com

Enantiomer/MixtureIC₅₀ Value (nM) against C. albicans CYP51
(R)-Tetraconazole100 ± 12
(S)-Tetraconazole550 ± 58
Racemic Tetraconazole350 ± 29
Data sourced from Lamb et al., 1997. oup.comoup.com

The variation in inhibitory activity between the (R)- and (S)-enantiomers is determined by the specific orientation of their substituent groups within the active site of the CYP51 enzyme. oup.com Molecular modeling has shown that both the tetrafluoroethyl group and the benzylic carbon are crucial for binding and inhibition. oup.com

For the more potent (R)-isomer, its aromatic group is predicted to be directed into the upper region of the active site, while its hydrophobic group extends into available space. oup.com In contrast, the (S)-isomer directs its aromatic group into a lower position, situated above its own fluorine atoms, which results in steric strain. oup.com This unfavorable interaction likely accounts for the weaker binding affinity and reduced inhibitory potency of the (S)-enantiomer. oup.comoup.com The interaction between the antifungal's aromatic group and specific amino acid residues, such as Phe-233 or Phe-235 in C. albicans CYP51, may also contribute to the higher activity observed for (R)-tetraconazole. oup.comresearcher.life

Selectivity Profile for Fungal Versus Mammalian P450 Enzymes

A critical feature of an effective and safe antifungal agent is its ability to selectively target the fungal CYP51 enzyme over analogous P450 enzymes in mammals, which are involved in processes like cholesterol synthesis. nih.gov Tetraconazole belongs to the triazole class of fungicides. europa.eu Triazoles have been shown to possess a greater ability to discriminate between fungal and mammalian P450 enzymes compared to the earlier imidazole-based antifungals. europa.eucambridge.org This higher specificity of the triazole ring for the fungal cytochrome P450 contributes to a better safety profile. nih.gov The inhibitory effects of tetraconazole are linked to its high affinity for fungal demethylases, particularly fungal P450 enzymes involved in ergosterol biosynthesis. researchgate.net

Dual Antimicrobial Effects on Fungal Cells

Azole antifungals, including tetraconazole, exert a dual antimicrobial effect on fungal cells, which stems from the inhibition of CYP51. nih.goveuropa.eu

Ergosterol Depletion : The primary effect is the inhibition of ergosterol synthesis, a key component that maintains the integrity, stability, and rigidity of the fungal plasma membrane. nih.goveuropa.eu The depletion of ergosterol leads to membrane instability, which in turn inhibits fungal growth and proliferation. europa.eu This action is generally considered fungistatic at lower concentrations. europa.eunih.gov

Accumulation of Toxic Metabolites : The second effect is a consequence of the blockage in the ergosterol pathway. The inhibition of CYP51 causes the accumulation of methylated sterol precursors, such as 14-α-methylsterols. nih.goveuropa.eu These accumulated metabolites are toxic to the fungal cell and can lead to cell death, an effect that is more pronounced at higher concentrations, leading to fungicidal activity. europa.eunih.gov

Fungal Resistance Mechanisms to Tetraconazole and Azole Fungicides

Genetic and Molecular Basis of Resistance

The foundation of azole resistance lies in genetic alterations that affect the drug's target, its intracellular concentration, or its metabolic breakdown.

The primary target for azole fungicides is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene (also known as ERG11 in yeasts). mdpi.comejgm.co.uk This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. researchgate.net Alterations in this target site are a predominant mechanism of resistance. mdpi.comapsnet.org

Point Mutations: Single nucleotide polymorphisms (SNPs) in the CYP51A gene can lead to amino acid substitutions in the enzyme. frontiersin.orgsci-hub.se These changes can alter the three-dimensional structure of the enzyme, reducing its binding affinity for azole molecules. frontiersin.orgsci-hub.se This diminished affinity means that higher concentrations of the fungicide are required to inhibit the enzyme effectively. For instance, mutations at key positions like G54, G138, M220, and G448 in the CYP51A protein have been linked to azole resistance in Aspergillus fumigatus. sci-hub.se In the grapevine powdery mildew fungus, Erysiphe necator, a specific point mutation leading to a tyrosine to phenylalanine substitution at codon 136 (Y136F) is associated with a significant level of azole resistance. apsnet.org

Overexpression: Another common mechanism is the overexpression of the CYP51A gene. apsnet.orgnih.gov This can occur through various genetic modifications, including insertions in the promoter region of the gene, such as tandem repeats (TR), which enhance its transcription. sci-hub.sefrontiersin.org The increased production of the CYP51A enzyme means that even if a portion of the enzyme is inhibited by the fungicide, enough functional enzyme remains to carry out ergosterol biosynthesis, thus conferring resistance. nih.gov For example, a 34-base pair tandem repeat in the promoter region of cyp51A (TR34) is a well-documented cause of azole resistance in A. fumigatus. asm.org

Fungus Gene Alteration Type Effect Reference
Aspergillus fumigatuscyp51APoint mutations (e.g., G54, M220)Reduced drug-enzyme affinity frontiersin.orgsci-hub.se
Aspergillus fumigatuscyp51ATandem repeats in promoter (e.g., TR34/L98H)Gene overexpression sci-hub.seasm.org
Erysiphe necatorCYP51Point mutation (Y136F)Reduced sensitivity to azoles apsnet.org
Candida albicansERG11Point mutations (e.g., R467K, G464S)Reduced drug binding nih.gov
Candida albicansERG11Gene amplificationIncreased target abundance nih.gov

Fungi possess membrane proteins that act as efflux pumps, actively transporting toxic substances, including fungicides, out of the cell. sci-hub.sefrontiersin.org This reduces the intracellular concentration of the drug, preventing it from reaching its target enzyme in sufficient quantities. frontiersin.org Two major superfamilies of transporters are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. frontiersin.orgbiotechmedjournal.com

ABC Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to pump a wide range of substrates across cell membranes. tandfonline.comfrontiersin.org Overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 in Candida albicans, is a well-established mechanism of azole resistance. nih.govasm.org In Aspergillus fumigatus, several ABC transporters have been identified, and their upregulation has been linked to reduced azole susceptibility. frontiersin.org For instance, the deletion of the cdr1B gene in a resistant A. fumigatus strain leads to increased sensitivity to itraconazole. frontiersin.org

MFS Transporters: These are secondary transporters that use the proton motive force to export substrates. biotechmedjournal.comnih.gov The MDR1 gene in C. albicans, which encodes an MFS transporter, is a known contributor to fluconazole (B54011) resistance. biotechmedjournal.com Similarly, in Aspergillus species, the overexpression of MFS transporter genes like AfuMDR3 and mdr1 has been associated with azole resistance. biotechmedjournal.combohrium.com

Transporter Family Gene(s) Fungus Effect of Upregulation Reference
ABC TransportersCDR1, CDR2Candida albicansIncreased efflux of azoles nih.govasm.org
ABC Transporterscdr1B (ABCG1)Aspergillus fumigatusReduced intracellular itraconazole frontiersin.orgfrontiersin.org
MFS TransportersMDR1Candida albicansFluconazole resistance biotechmedjournal.com
MFS Transportersmdr1, mfsAspergillus section NigriPotential role in drug resistance bohrium.com

While less commonly documented than efflux, alterations that reduce the passive influx of azole fungicides into the fungal cell can also contribute to resistance. asm.org This can be a result of changes in the composition or structure of the cell membrane, making it less permeable to the drug. mdpi.com For example, some azole-resistant isolates of Candida glabrata have been found to have reduced intracellular concentrations of fluconazole, independent of efflux pump overexpression, suggesting a role for impaired drug uptake. mdpi.comoup.com

Fungi can metabolize and detoxify xenobiotics, including fungicides. While the primary mechanism of action for azoles is target inhibition, enhanced metabolic degradation of the fungicide can also contribute to resistance. apvma.gov.au This involves enzymatic modification of the drug into less toxic compounds. Although less studied than target site modification and efflux, this mechanism can reduce the effective concentration of the active fungicide within the cell. Tetraconazole (B1682234), for instance, undergoes metabolism in various organisms, with oxidation and reduction being important pathways. apvma.gov.au While specific data on fungal metabolic degradation as a primary resistance mechanism to (-)-Tetraconazole is limited, the potential for fungi to evolve enhanced detoxification pathways exists.

Phenotypic Manifestations of Resistance

The genetic and molecular changes described above result in observable characteristics, or phenotypes, that allow fungi to withstand azole treatment.

Many fungal species can form biofilms, which are structured communities of cells enclosed in a self-produced extracellular matrix. bjid.org.brasm.org Biofilms are notoriously resistant to antifungal agents, including azoles. bjid.org.brasm.org This resistance is multifactorial and not typically caused by a single mechanism.

The dense extracellular matrix can act as a physical barrier, sequestering the drug and preventing it from reaching the fungal cells within the biofilm. nih.gov Furthermore, cells within a biofilm often exhibit a slower growth rate and different metabolic states compared to their free-living (planktonic) counterparts, which can make them less susceptible to drugs that target cellular processes. nih.gov Studies on Candida albicans have shown that efflux pumps are particularly important for azole resistance in the early stages of biofilm formation. asm.org In mature biofilms, other factors, such as altered sterol composition in the cell membrane, may play a more significant role. asm.org Azole-resistant strains of Fusarium solani have been observed to form more robust biofilms compared to susceptible strains when exposed to antifungals, suggesting that biofilm formation can be enhanced by and contribute to drug resistance. mdpi.com

Environmental and Agricultural Drivers of Resistance Development

The development and spread of fungicide resistance, including to this compound, are significantly influenced by environmental and agricultural practices. The widespread and often intensive use of azole fungicides creates a strong selective pressure that favors the survival and proliferation of resistant fungal strains.

The application of azole fungicides in agriculture is a primary driver of resistance. frontiersin.org These chemicals are used to control a wide range of fungal plant pathogens, leading to the exposure of vast and diverse fungal populations in the environment. frontiersin.orgfrontiersin.org This exposure is not limited to the target pathogens but also affects non-target fungi, including opportunistic human pathogens like Aspergillus fumigatus, which are commonly found in agricultural soils and decaying plant matter. frontiersin.orgcenterforfoodsafety.org

The intensity and frequency of fungicide application play a crucial role. Continuous and widespread use of a single class of fungicides, such as azoles, exerts a constant selection pressure, allowing resistant individuals within a fungal population to outcompete their susceptible counterparts. okstate.edu This is particularly true for fungicides with a single-site mode of action, like the azoles. okstate.edu The persistence of some azole fungicides in the soil and other environmental compartments further prolongs this selection pressure. frontiersin.org

Agricultural practices that foster large monocultures can also contribute to the rapid spread of resistant pathogens. okstate.edu The lack of genetic diversity in crops can make them uniformly susceptible to a particular pathogen, necessitating more frequent and intensive fungicide applications, thereby accelerating the selection for resistance. okstate.edu While some studies have not found a direct and unequivocal link between azole application in specific fields and a subsequent increase in azole resistance in A. fumigatus, the broader consensus is that agricultural azole use is a significant contributing factor to the environmental reservoir of resistance. plos.orgfrontiersin.org However, a study that involved spraying fields with tetraconazole twice a year did not find evidence of induced resistance, which the authors suggested could be due to the low frequency of treatment or the use of only a single type of azole. frontiersin.org

The selection pressure exerted by agricultural fungicide use has led to the emergence and detection of resistant fungal strains in various environmental settings. plos.orgcirad.fr Isolates of Aspergillus fumigatus carrying resistance mutations, such as the TR34/L98H allele, have been frequently found in soil, compost, and plant-based materials, particularly in areas with high fungicide usage. plos.orgcenterforfoodsafety.org The presence of these resistant strains in the environment is a significant concern as they can be inhaled by humans, leading to infections that are difficult to treat with medical azoles. frontiersin.orgcenterforfoodsafety.org

The environment serves as a reservoir for resistant fungi, where they can persist and potentially spread. service.gov.uk Studies have isolated azole-resistant A. fumigatus from a variety of environmental sources, including flower bulb waste, green materials, and wood chips. centerforfoodsafety.org The prevalence of resistant isolates can be enriched in niches contaminated with fungicides. plos.org

The emergence of resistance is not limited to A. fumigatus. Azole-resistant isolates of other clinically relevant fungi, such as Candida and Cryptococcus species, have also been recovered from environmental sources. plos.orgcahiersagricultures.fr This suggests that the impact of agricultural fungicide use on resistance development is a broad phenomenon affecting multiple fungal pathogens. plos.org The geographical distribution of certain resistant strains has even been linked to areas with extensive agricultural azole use. plos.org

The following table presents findings on the detection of resistant fungal strains in environmental isolates.

Environmental Fate and Transport Dynamics

Degradation Pathways and Stability

Tetraconazole (B1682234) resists degradation from hydrolysis, photolysis, and microbial metabolism, contributing to its persistence in both terrestrial and aquatic environments. epa.govregulations.gov

Tetraconazole is exceptionally stable to hydrolysis in sterile aqueous environments. Studies conducted across a pH range of 5, 7, and 9 showed no significant degradation. epa.govregulations.gov Further testing confirmed its stability at an elevated temperature of 50°C within a pH range of 4 to 9, where less than 1% of the compound degraded over a five-day period. herts.ac.ukapvma.gov.au Research on its dissipation in water indicated that degradation is not pH-dependent, with observed half-life values ranging from 94 to 125 days. researchgate.net

Table 1: Hydrolytic Stability of Tetraconazole

pH Range Temperature Observation Citation
5, 7, 9 25°C Stable epa.govregulations.gov
4 - 9 50°C <1% degradation over 5 days apvma.gov.au

Photolysis, or degradation by light, proceeds slowly for tetraconazole in both water and soil. In aqueous solutions, the photolytic half-life ranges from 107 to 215 days. epa.govregulations.gov One study conducted under constant irradiation recorded a much shorter half-life of approximately 8 days, which, when adjusted for typical sunlight conditions in Italy, corresponded to half-lives of 68 days in July and 138 days in September. apvma.gov.au

On soil surfaces, the photolysis half-life has been reported to be between 63 and 204 days. epa.govregulations.gov A study using natural sunlight found that the half-life varied with soil type, calculating it at 63.0 days in sand, 80.6 days in sandy loam, and 203.9 days in loamy sand. epa.gov

Table 2: Photolytic Degradation Half-Life (DT₅₀) of Tetraconazole

Environment Half-Life (Days) Conditions/Soil Type Citation
Aqueous 107 - 215 Standard epa.govregulations.gov
68 - 138 Adjusted for seasonal sunlight (Italy) apvma.gov.au
Soil 106 Standard epa.gov
63 - 204 Standard regulations.gov
63.0 Sand (Natural Sunlight) epa.gov
80.6 Sandy Loam (Natural Sunlight) epa.gov

Tetraconazole demonstrates high stability against metabolic breakdown by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

In aquatic environments, tetraconazole is also persistent. The aerobic aquatic metabolism half-life ranges from 320 to 382 days. epa.govregulations.gov The compound tends to partition from the water column into the sediment; while its half-life in the water phase can be as short as 7.9 to 27 days, its degradation in the sediment is very slow. epa.govapvma.gov.au Under anaerobic aquatic conditions, tetraconazole is stable, with a half-life longer than the 180-day study period. regulations.gov

Several degradation products of tetraconazole have been identified from photolysis studies.

In water, photolysis can produce several degradates, including hydroxy-triazolyl-isobutanoic acid and tetrafluoroethoxy-triazolyl-isobutanoic acid. epa.gov Another study identified four major photodegradation products that each exceeded 10% of the initial tetraconazole amount, designated as FM-2, FM-3, FM-4, and MF-5. apvma.gov.au

In soil photolysis studies, identified degradates include M14360-acid, M14360-difluoroacetic acid, triazolylacetic acid (TAA), and M14360-alcohol. epa.gov One detailed study found that M14360-alcohol and TAA were major products, reaching maximum concentrations of 15.5% and 14.1% of the applied radioactivity, respectively. epa.gov

The proposed degradation pathway in aerobic aquatic metabolism involves the formation of M14360-difluoroacetic acid and M14360-alcohol, which are expected to further break down into M14360-acid and 1,2,4-triazole (B32235). epa.gov

Table 3: Major Environmental Degradates of Tetraconazole

Degradation Pathway Degradate Maximum % of Applied Citation
Aqueous Photolysis Hydroxy-triazolyl-isobutanoic acid 15.6% epa.gov
Tetrafluoroethoxy-triazolyl-isobutanoic acid 10.3% epa.gov
M14360-dihydro-isoquinoline-triazole 9.3% epa.gov
1,2,4-triazole 6.7% epa.gov
Soil Photolysis M14360-alcohol 15.5% epa.gov
Triazolylacetic acid (TAA) 14.1% epa.gov
M14360-acid 8.9% epa.gov

Persistence and Mobility in Environmental Compartments

Due to its stability, tetraconazole persists in the environment and tends to accumulate in soil with low mobility.

Tetraconazole's slow rate of degradation leads to its accumulation in soil, particularly with repeated applications. epa.govregulations.gov Field studies in the U.S. have shown dissipation half-lives of over a year, with the compound showing little movement below a depth of six inches. epa.gov Studies on foreign soils reported dissipation half-lives ranging from 128 to 800 days. regulations.gov

The compound's mobility in soil is low to moderate, largely due to its tendency to bind to soil particles. epa.gov This sorption is strongly correlated with the organic carbon content of the soil. epa.gov The organic carbon partition coefficient (Koc), a measure of mobility, has been reported in the range of 531–1922 mL/g, which indicates low mobility. nih.govagropages.com Another assessment reported a mean Koc of 3,200 mL/g, classifying it as slightly mobile. regulations.gov Studies have also shown that amending soil with organic residues, such as spent mushroom substrate or green compost, significantly increases the adsorption of tetraconazole, further limiting its movement. ives-openscience.eu

Table 4: Soil Sorption Coefficients for Tetraconazole

Coefficient Value Implied Mobility Citation
Kdl (Linearized Kd) 7.0 - 580 mL/g Slight to Moderate epa.gov
Koc 531 - 1922 mL/g Low nih.govagropages.com
Mean Koc 3,200 mL/g o.c. Slight regulations.gov

| Freundlich Kf | 3.6 - 19.2 | Varies with soil type and amendment | ives-openscience.eu |

Potential for Surface Water Run-off and Spray Drift

(-)-Tetraconazole has been identified as having the potential to contaminate surface water bodies through both spray drift during application and subsequent runoff from treated areas. epa.govregulations.gov The likelihood of this occurring is heightened by the compound's significant persistence in the environment and its tendency to accumulate in the upper layer of the soil. epa.govregulations.gov

Research indicates that the risk of runoff into surface water can be high for a period ranging from several days to weeks following application. epa.gov The properties of this compound, particularly its persistence, mean that it can remain in the topsoil and be available for transport during subsequent rainfall or irrigation events. epa.govregulations.gov Environmental hazard assessments on product labels explicitly warn that drift and runoff may be hazardous to aquatic organisms in adjacent areas. epa.govamazonaws.comagchemicalsolutions.com To mitigate this, labels often advise against application when weather conditions favor drift and recommend the use of well-maintained vegetative buffer strips between treated areas and surface water features to reduce the potential for contamination. epa.govgowanco.com

Factors influencing the potential for spray drift include wind velocity, droplet size, and application method (e.g., ground vs. aerial). epa.govagchemicalsolutions.com The responsibility for managing these factors to avoid off-target movement lies with the applicator. epa.govagchemicalsolutions.com

Groundwater Leaching Potential in Varying Soil Types

The potential for this compound to leach into groundwater is generally considered low to moderate. epa.gov The compound's mobility in soil is strongly influenced by the soil type, particularly its organic carbon content. epa.gov A strong correlation (R² = 0.99) has been observed between the soil organic carbon percentage and the sorption of tetraconazole, indicating that soils with higher organic matter will bind the chemical more tightly, reducing its downward movement. epa.gov

Laboratory column leaching studies support the assessment of low leaching potential. In one study, no tetraconazole residues were detected in the leachate from below a depth of 10 inches, with the total amount of radioactivity in the leachate not exceeding 0.37% of what was applied. epa.gov However, other studies show a significant dependency on soil texture. An aged column leaching study demonstrated that in a sandy soil, up to 33.15% of the applied radioactivity was found in the leachate from within the top 12 inches. regulations.gov Conversely, in a loamy peat soil, which has a higher capacity for sorption, no residues were detected below 2 inches, and the leachate contained a negligible amount (less than 0.03%) of the applied tetraconazole. regulations.gov

The table below summarizes the soil partition coefficients (Koc) and soil distribution coefficients (Kd) for this compound in different soil types, which are key indicators of its mobility. Higher Koc and Kd values indicate lower mobility and thus a lower potential for leaching.

Sorption and Mobility of this compound in Various Soil Types
ParameterValueSoil TypeReference
Kd7.0 mL/gLoamy Sand epa.gov
Kd7.7 mL/gSandy Soil epa.gov
Kd10.7 mL/gClay Soil epa.gov
Kd580 mL/gClay Loam epa.gov
Koc428 mL/gNot Specified epa.gov
Koc Range531 - 1922 mL/gClay to Clay Loam apvma.gov.auagropages.com
Mean Koc3200 mL/gNot Specified regulations.gov

Partitioning Between Water and Sediment Phases

When this compound enters an aquatic environment, it is expected to readily partition from the water column to the sediment. epa.govregulations.gov This behavior is driven by its physicochemical properties, which favor adsorption onto solid particles. Once bound to the sediment, the compound degrades very slowly. epa.govregulations.gov

The table below presents key data related to the partitioning and persistence of this compound in aquatic systems.

Partitioning and Persistence of this compound in Aquatic Environments
ParameterValueConditionReference
Log Kow (Octanol-Water Partition Coefficient)3.56at 23°C epa.govregulations.gov
Half-life in Water (Partitioning to Sediment)7.9 - 27 daysAerobic Aquatic Metabolism epa.gov
Half-life in Water (Overall System)94 - 125 daysLaboratory Study, Not pH Dependant researchgate.net
Half-life (Total System)320 - 382 daysAerobic Aquatic Metabolism regulations.gov

Ecotoxicological Impact on Non Target Organisms and Environmental Microbiomes

Aquatic Organism Toxicity

(-)-Tetraconazole exhibits varying degrees of toxicity to aquatic life, with effects documented across different trophic levels, including fish, invertebrates, and plants. epa.govapvma.gov.au The compound's tendency to partition from the water column into sediment, where it degrades very slowly, can lead to prolonged exposure for aquatic ecosystems. regulations.govnih.gov

Effects on Freshwater and Estuarine/Marine Fish

Studies have classified this compound as moderately toxic to both freshwater and estuarine/marine fish on an acute basis. epa.gov Acute exposure in freshwater fish can lead to sublethal effects such as increased pigmentation, loss of equilibrium, and distended abdomens. Chronic exposure has been found to cause more severe impacts, including shifts in the sex ratios of freshwater fish and reduced growth in estuarine/marine fish species. centerforfoodsafety.org

While definitive acute toxicity values for estuarine/marine species are not always available, comparisons suggest a similar sensitivity to their freshwater counterparts. epa.gov The bioconcentration factor in rainbow trout has been determined to be between 39-42x, though its lipophilicity suggests a potential for bioaccumulation in aquatic food webs. regulations.govepa.gov

Table 1: Acute and Chronic Toxicity of this compound to Freshwater and Estuarine/Marine Fish

Impact on Freshwater and Estuarine/Marine Invertebrates

This compound demonstrates a higher level of toxicity to aquatic invertebrates compared to fish. It is classified as moderately toxic to freshwater invertebrates and highly toxic to their estuarine and marine counterparts. epa.gov Chronic exposure in the freshwater invertebrate Daphnia magna (water flea) has been shown to negatively affect reproduction, growth, and survival. epa.govnih.gov Specifically, it can decrease body length, the total number of offspring per female, molting frequency, and heart rate, while increasing the time to the first brood. nih.gov For estuarine/marine species, the toxicity is even more pronounced, with low concentrations affecting shell deposition in oysters. epa.gov

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

Phytotoxicity to Aquatic Plants (e.g., Lemna minor)

This compound is considered highly toxic to aquatic plants. apvma.gov.aunih.gov Studies on duckweed species such as Lemna minor and Lemna gibba have demonstrated significant growth inhibition. nih.govepa.gov The 7-day half-maximal effective concentration (EC50) for growth inhibition in Lemna minor has been calculated at 0.539 mg/L, a value that classifies the fungicide as highly toxic to this organism. nih.govnih.gov

Exposure to this compound has been shown to disrupt the photosynthetic processes in aquatic plants. researchgate.netdergipark.org.tr A primary mechanism of this toxicity is the reduction in photosynthetic pigments. dntb.gov.ua Studies on Lemna minor revealed that treatment with tetraconazole (B1682234) leads to a decrease in the levels of chlorophyll (B73375) a, chlorophyll b, and carotenoids. researchgate.netdergipark.org.tr This inhibition of pigment biosynthesis directly impairs the plant's ability to capture light energy. researchgate.netdergipark.org.tr Further molecular docking studies suggest that triazole fungicides like tetraconazole can bind strongly to key proteins within the photosystem II reaction center, which interferes with the binding of chlorophyll a and disrupts the photosynthetic electron transport chain. nih.govnih.govresearchgate.net Similar effects, including reduced levels of chlorophyll and carotenoids, have also been observed in the green alga Raphidocelis subcapitata.

The phytotoxicity of this compound in Lemna minor is also linked to the induction of oxidative stress. researchgate.netdergipark.org.trdntb.gov.ua Research indicates that exposure to the fungicide leads to an increase in the production of reactive oxygen species (ROS), evidenced by elevated levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netdergipark.org.trdntb.gov.ua In response to this oxidative stress, the plant activates its antioxidant defense system. Studies have documented a dose-dependent increase in the activity of several key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX). researchgate.netdergipark.org.trdntb.gov.ua This enzymatic response represents a defense mechanism by the plant to mitigate cellular damage caused by the fungicide. researchgate.net

Terrestrial Organism Interactions

The impact of this compound extends to the terrestrial environment, affecting both vertebrate organisms and soil microbial communities. The U.S. Environmental Protection Agency (EPA) has noted the potential for acute and chronic adverse effects on birds, reptiles, and terrestrial-phase amphibians, as well as chronic risks to mammals. centerforfoodsafety.org Risks are particularly noted for birds and mammals that consume aquatic prey, due to the compound's potential to bioaccumulate. centerforfoodsafety.org

Table 3: Toxicity of this compound to Terrestrial Vertebrates

Toxicity to Terrestrial Invertebrates (e.g., Honeybees)

This compound on its own demonstrates a relatively low toxicity to honeybees (Apis mellifera L.). nih.gov However, when combined with other pesticides, a synergistic effect can occur, increasing its toxicity. nih.govbeyondpesticides.org Studies have shown that binary mixtures of tetraconazole with pyrethroid insecticides exhibit synergistic effects. nih.gov In particular, combinations with lambda-cyhalothrin (B1674341) or bifenthrin (B131952) showed the strongest synergy. nih.gov

Research has indicated that combinations of the neonicotinoid thiamethoxam (B1682794) and tetraconazole have a roughly 55% chance of exhibiting synergistic toxicity to honeybees. beyondpesticides.org This suggests that the co-exposure of these pesticides in natural environments could lead to more severe harm to pollinators. nih.gov While some sources state that tetraconazole has no impact on bumblebees, others suggest a 1-day extended residual time (ERT) for this species. umass.edu

Avian Toxicity Profiles

This compound is considered moderately toxic to birds on an acute oral basis. epa.gov Acute oral toxicity studies have shown that the bobwhite quail (LD50 = 132 mg/kg) is more sensitive to tetraconazole than the mallard duck (LD50 >500 mg/kg). apvma.gov.au In short-term dietary studies, mallards (LC50 = 422 ppm) were found to be more sensitive than bobwhite quails (LC50 = 650 ppm). apvma.gov.au A reproductive toxicity study on the mallard duck established a No-Observed-Effect Concentration (NOEC) of 10 mg/kg diet. apvma.gov.au

Mammalian Toxicity Studies (Non-Human)

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes. epa.govnih.gov The primary target organs for toxicity are the liver and kidneys. epa.govfederalregister.gov In various studies involving rats, mice, and dogs, effects such as increased liver weight, elevated liver serum enzymes, and microscopic liver pathology were observed. epa.gov

Long-term exposure to tetraconazole has been shown to cause liver tumors in both male and female mice. epa.govfederalregister.gov However, it is not considered carcinogenic to rats. epa.gov Developmental toxicity studies in rats indicated effects such as increased incidence of small fetuses and skeletal variations at the same dose that induced maternal toxicity. epa.govfederalregister.gov No developmental toxicity was observed in rabbits at the highest tested dose. epa.gov There is no evidence to suggest that tetraconazole is mutagenic or genotoxic. epa.govepa.gov

Interactive Data Table: Mammalian Toxicity of this compound

SpeciesStudy TypeKey FindingsReference
RatAcute Oral LD501248 mg/kg (male), 1031 mg/kg (female) apvma.gov.au
Rat2-Year DietaryNOEL: 10 ppm (1.4 mg/kg bw/day) apvma.gov.au
RatDevelopmentalNOEL (maternal): 15 mg/kg bw/day, NOEL (fetal): 30 mg/kg bw/day apvma.gov.au
MouseCarcinogenicityIncreased liver tumors at 800 and 1250 ppm apvma.gov.au
DogChronic OralLOAEL: 2.95/3.33 (M/F) mg/kg/day (kidney effects) epa.gov

Phytotoxic and Genotoxic Effects on Terrestrial Plants (e.g., Allium cepa L.)

Studies on Allium cepa L. (onion) have demonstrated the phytotoxic and genotoxic potential of this compound. nih.govresearchgate.net Increasing concentrations of tetraconazole led to a reduction in germination rate, root length, and weight gain. nih.gov The EC50 value for growth inhibition was calculated as 6.7 mg/L. nih.govresearchgate.net

Genotoxic effects were evidenced by a decrease in the mitotic index (MI) and an increase in micronucleus (MN) formation and chromosomal aberrations (CAs). nih.govresearchgate.net Observed chromosomal aberrations included fragments, sticky chromosomes, vagrant chromosomes, unequal chromatin distribution, bridges, vacuolated nuclei, and reverse polarization. researchgate.net These findings indicate that tetraconazole can have multiple toxic, cytotoxic, and genotoxic effects on plant cells. nih.govresearchgate.net

Impact on Soil Microbial Communities

Changes in Microbial Biomass and Activity

This compound application can lead to a decrease in soil microbial biomass and activity. researchgate.netnih.gov Studies have shown that microbial biomass C, basal respiration, and substrate-induced respiration are inhibited by the fungicide. researchgate.netnih.gov However, at recommended field rates, these parameters have shown a tendency to recover towards the end of the incubation period. researchgate.netnih.gov The half-life of tetraconazole in soil varies depending on the application concentration, ranging from 69 to 87 days. researchgate.netnih.gov The negative effects on soil microbiota were not seen to recover within a 90-day incubation period at higher concentrations. mdpi.com

Alterations in Bacterial Community Structure and Diversity (e.g., PLFA, DGGE, Biolog Profiles)

This compound has been shown to alter the structure and diversity of soil bacterial communities. researchgate.netnih.gov Phospholipid fatty acid (PLFA) analysis has revealed significant shifts in the microbial community structure, particularly on day 7 post-application. researchgate.netnih.gov A notable change is the decrease in the ratio of gram-negative to gram-positive bacteria. researchgate.netnih.gov

Denaturing Gradient Gel Electrophoresis (DGGE) has also confirmed that tetraconazole affects the structure of the soil bacterial community. nih.govd-nb.info The impact on genetic diversity and richness was more pronounced in orchard soil with a history of triazole application compared to grassland soil. nih.govd-nb.info Furthermore, Biolog profiles, which assess functional diversity, have shown that tetraconazole can have a significant impact on the metabolic potential of microbial communities, particularly in orchard soil. nih.govd-nb.info

Interactive Data Table: Impact of this compound on Soil Microbial Communities

Analysis MethodOrganism GroupObserved EffectsReference
PLFABacteriaDecreased gram-negative to gram-positive ratio, shift in community structure. researchgate.netnih.gov
DGGEBacteriaAltered bacterial community structure, more prominent in orchard soil. nih.govd-nb.info
BiologMicrobial CommunitySignificant impact on metabolic potential in orchard soil. nih.govd-nb.info

Differential Sensitivity of Gram-Negative Versus Gram-Positive Bacteria

The application of this compound to soil ecosystems has been observed to elicit varied responses among different bacterial groups, particularly concerning their cell wall structure. Research indicates a differential sensitivity between Gram-negative and Gram-positive bacteria, although findings are not entirely uniform across all studies.

A prominent observation is the decrease in the ratio of Gram-negative to Gram-positive (GN/GP) bacteria following tetraconazole application. semanticscholar.orgresearchgate.net This suggests that Gram-negative bacteria may be more susceptible to the effects of the fungicide. researchgate.netmdpi.com The higher resistance of Gram-positive bacteria is potentially attributable to their thicker peptidoglycan cell wall, which may offer greater protection against the pesticide. researchgate.netmdpi.com In one study on a silty loam soil, the GN/GP ratio decreased after tetraconazole treatment, indicating a significant shift in the microbial community structure. semanticscholar.orgresearchgate.net

Conversely, some research into triazole fungicides has pointed to a greater inhibitory effect on Gram-positive bacteria. For instance, a study involving the fungicide Lidal® and other triazoles found them to be particularly active against Gram-positive bacteria like Firmicutes and many Actinobacteria, with more limited effects on Gram-negative Proteobacteria. researchgate.net In an orchard soil with a history of triazole use, the application of tetraconazole was found to significantly inhibit the growth of Gram-positive bacteria. mdpi.com This suggests that the specific soil context and history of chemical exposure can influence which bacterial groups are more affected.

The structural difference between Gram-positive and Gram-negative bacteria is fundamental to this differential sensitivity. Gram-positive bacteria possess a thick, multi-layered peptidoglycan cell wall, whereas Gram-negative bacteria have a much thinner peptidoglycan layer situated between an inner and an outer membrane. google.comresearchgate.net It is hypothesized that this outer membrane in Gram-negative bacteria can be dissolved by certain chemical treatments, making them more vulnerable. google.com

Table 1: Reported Changes in Bacterial Ratios Following Tetraconazole Application

Study Focus Observation Implication Source(s)
Tetraconazole on silty loam soil The ratio of Gram-negative to Gram-positive (GN/GP) bacteria decreased. Gram-negative bacteria were more negatively affected than Gram-positive bacteria. semanticscholar.org, researchgate.net
Tetraconazole in orchard soil Growth of Gram-positive bacteria was significantly inhibited. Gram-positive bacteria showed greater sensitivity in this specific soil context. mdpi.com
General Triazole Fungicides Particularly active against Gram-positive bacteria (Firmicutes, Actinobacteria). Limited effects observed on Gram-negative bacteria (Proteobacteria). researchgate.net

Influence of Agricultural Management History on Microbial Response

The historical context of agricultural land management, particularly the prior use of pesticides, plays a critical role in determining the response of soil microbial communities to the introduction of this compound. researchgate.net Studies comparing soils with different management histories reveal that prior exposure to fungicides can significantly alter the vulnerability and resilience of the microbiome. researchgate.netmdpi.com

A key study investigated the effects of tetraconazole on silt loam soils from two distinct environments: an orchard with a long history of triazole fungicide application and a grassland with no known history of fungicide use. researchgate.netmdpi.comresearchgate.net The results demonstrated that the response of microorganisms to tetraconazole was highly dependent on the soil's management history. researchgate.netresearchgate.net

The impact on the bacterial community's structure, genetic diversity, and richness was notably more pronounced in the orchard soil. researchgate.netresearchgate.net In this soil, which had been previously exposed to similar chemical stressors, tetraconazole application led to a significant decrease in biodiversity and richness indices by day 28 of the experiment. nih.gov Specifically, at a high application rate, the biodiversity index (H) and richness (S) values in the orchard soil decreased by approximately 30% and 58%, respectively, compared to the control. nih.gov In contrast, changes in the grassland soil were described as insignificant or transient. researchgate.netresearchgate.net

Furthermore, microbial stress indices, such as the ratio of Gram-negative to Gram-positive bacteria (GN/GP), were significantly different between the two soils. The GN/GP ratio was substantially lower in the orchard soil compared to the grassland soil, indicating a pre-existing difference in microbial community structure likely shaped by long-term fungicide use. researchgate.netresearchgate.net This suggests that the orchard soil's microbial community was more vulnerable to the additional stress imposed by tetraconazole. researchgate.netresearchgate.net

Table 2: Comparison of Tetraconazole's Impact on Soils with Different Agricultural Histories

Parameter Orchard Soil (Long history of triazole use) Grassland Soil (No known fungicide use) Source(s)
Bacterial Community Structure Significantly affected. Insignificant or transient changes. researchgate.net, researchgate.net
Genetic Diversity & Richness Impact was more prominent; significant decrease observed. Less pronounced impact. nih.gov, researchgate.net
Gram-Negative/Gram-Positive Ratio Significantly lower compared to grassland soil. Higher baseline ratio. researchgate.net, researchgate.net
Overall Vulnerability Considered more vulnerable to tetraconazole application. Showed greater resilience to tetraconazole. researchgate.net, researchgate.net

Effects on Beneficial Soil Microbes (e.g., Mycorrhizal Fungi)

The impact of this compound on beneficial soil microbes, such as mycorrhizal fungi, is a critical aspect of its ecotoxicological profile, yet specific data remains limited. Mycorrhizal fungi form symbiotic relationships with the roots of most vascular plants and are crucial for nutrient uptake, particularly phosphorus. As a demethylase inhibitor (DMI) fungicide, tetraconazole is designed to inhibit ergosterol (B1671047) synthesis, a vital component of fungal cell walls. researchgate.netnih.gov This mode of action inherently poses a risk to non-target fungi in the soil.

Concerns over the data gap regarding tetraconazole's impact on beneficial soil microbes have been formally raised. The Center for Food Safety has urged the U.S. Environmental Protection Agency (EPA) to investigate the effects of tetraconazole on these organisms, with a specific emphasis on mycorrhizal fungi. centerforfoodsafety.org

Studies on the broader fungal community have yielded somewhat conflicting results. One investigation found that tetraconazole application did not cause a significant effect on the total biomass of soil fungi in either orchard or grassland soils. nih.gov However, another study reported an initial decrease in the fungi-to-bacteria ratio by day seven, which was followed by an increase that continued until the end of the 90-day experiment. researchgate.net This later increase could suggest a recovery of the fungal population or the growth of organisms utilizing the biomass of microbes killed off by the initial application. mdpi.com

Research on other triazole fungicides, such as propiconazole, has shown detrimental effects on arbuscular mycorrhizal (AM) fungi, including reduced root colonization and spore production. scielo.br However, the effects of fungicides on AM fungi are not always negative and can depend on the specific chemical, its concentration, and environmental factors. scielo.br Some fungicides have been found to have no harmful effects, and in some instances, may even increase colonization at lower application rates. scielo.br The impact of any fungicide is influenced by whether it is systemic and how it is applied, with soil drenches of non-systemic fungicides being potentially more harmful before root colonization is established. lebanonturf.com Given that tetraconazole is a systemic fungicide, its potential to accumulate in root tissues is a consideration for its impact on mycorrhizal fungi. lebanonturf.com

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Techniques

Chromatographic methods are instrumental in the separation, identification, and quantification of (-)-Tetraconazole residues. These techniques are renowned for their high resolution and specificity, making them the benchmark for regulatory analysis.

Gas Chromatography (GC) and Capillary Gas Chromatography (GC-ECD)

Gas chromatography (GC), particularly when coupled with an electron-capture detector (ECD), is a highly sensitive method for the determination of this compound residues. scispace.comjst.go.jpnih.gov This technique is particularly effective for analyzing volatile and thermally stable compounds like tetraconazole (B1682234). The use of capillary columns, such as a DB-5% phenylmethylsiloxane column, enhances the separation efficiency, allowing for precise quantification. scispace.com

In a typical GC-ECD analysis of tetraconazole, the operational parameters are carefully optimized. For instance, a method might employ an oven temperature of 240°C, an inlet temperature of 280°C, and a detector temperature of 300°C, with nitrogen as the carrier gas. scispace.com Under such conditions, tetraconazole can be detected with a retention time of approximately 2.866 minutes. scispace.com This methodology has proven effective for the analysis of tetraconazole in various agricultural products, including tomatoes and green beans, with a limit of determination as low as 0.001 ppm. scispace.comjst.go.jpnih.gov The sample preparation for GC-ECD analysis often involves extraction with a solvent like methanol (B129727), followed by a partition with methylene (B1212753) chloride and a column chromatographic clean-up to remove interfering substances. scispace.comjst.go.jpnih.gov Recoveries of tetraconazole using this method have been reported to be greater than 90% in plant samples. scispace.comjst.go.jp

For the analysis of residues in more complex matrices like soil or sugar beets, GC with either a nitrogen-phosphorus detector (NPD) or an ECD can be utilized. longdom.orgepa.gov In sugar beet foliage and roots, recovery percentages for tetraconazole have been found to be in the ranges of 86.01-90.98% and 90.10-93.52%, respectively. longdom.org

Table 1: GC-ECD Operating Conditions for this compound Analysis

Parameter Value
Column DB-5% phenylmethylsiloxane capillary column (30 m x 0.32 mm i.d., 0.25-µm film thickness)
Oven Temperature 240°C
Inlet Temperature 280°C
Detector Temperature 300°C
Carrier Gas Nitrogen
Flow Rate 5 ml/min
Retention Time 2.866 min

Data sourced from Khalfallah et al. (2007). scispace.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Samples

Gas chromatography coupled with mass spectrometry (GC/MS) provides a higher level of specificity and confirmation for the identification of this compound. This technique is invaluable for analyzing complex environmental samples. GC/MS combines the separation power of GC with the definitive identification capabilities of MS, which analyzes the mass-to-charge ratio of fragmented ions.

A study on the determination of fungicide residues in grapes utilized a gas chromatograph with a mass selective detector (MSD). cabidigitallibrary.org This GC/MS method successfully detected and quantified tetraconazole residues, which were found to be below the maximum residue limit (MRL) established by the European Union. cabidigitallibrary.org The high sensitivity of the GC/MS method was highlighted as a key factor in detecting low-level residues. cabidigitallibrary.org

In another application, a rapid and sensitive method for analyzing tetraconazole in fruits and vegetables was developed using GC tandem mass spectrometry (GC-MS/MS). researchgate.net This method involved a simple ethyl acetate (B1210297) extraction. researchgate.net The use of multiple reaction monitoring (MRM) mode in GC-MS/MS enhances selectivity and sensitivity, allowing for the establishment of low limits of detection (LODs) ranging from 0.002 to 0.004 µg/kg and limits of quantification (LOQs) from 0.006 to 0.012 µg/kg. researchgate.net Average recoveries for this method in various fruit and vegetable matrices were reported to be between 85.53% and 110.66%. researchgate.net

The fragmentation pattern of tetraconazole in mass spectrometry is a key aspect of its identification. In positive ion mode, characteristic product ions are observed. For instance, in one analysis, the precursor ion [M+H]+ at m/z 372.0288 fragments to produce major product ions at m/z 159 and m/z 70. researchgate.netnih.govufz.de

Table 2: GC-MS/MS Parameters for this compound Analysis

Parameter Value
Extraction Solvent Ethyl Acetate
Analytical Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Precursor Ion (m/z) 372
Product Ions (m/z) 159, 70
LODs (µg/kg) 0.002 - 0.004
LOQs (µg/kg) 0.006 - 0.012
Average Recoveries 85.53% - 110.66%

Data compiled from multiple sources. researchgate.netresearchgate.net

Liquid Chromatography Applications

Liquid chromatography (LC) offers a versatile alternative to GC, particularly for compounds that are less volatile or thermally labile. Both high-performance liquid chromatography (HPLC) and LC coupled with mass spectrometry (LC/MS) have been successfully applied to the analysis of this compound.

A reverse-phase HPLC method has been described for the analysis of tetraconazole using a Newcrom R1 column. sielc.com The mobile phase for this method typically consists of acetonitrile (B52724), water, and an acid such as phosphoric acid or, for MS compatibility, formic acid. sielc.com This method is scalable and can be used for preparative separation of impurities. sielc.com In a study on the biotransformation of tetraconazole in soil, reverse-phase HPLC was used to confirm the identity of the parent compound using a Supelcosil LC-18 column and a mobile phase of acetonitrile and water (80:20, v/v). epa.gov

For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. An enantioselective LC-MS/MS method was developed for the determination of tetraconazole enantiomers in strawberries. researchgate.net This method utilized a cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) column and a mobile phase of methanol and 0.1% formic acid solution (70:30, v/v). researchgate.net The limit of quantification for each tetraconazole enantiomer in strawberries was 2.5 µg/kg. researchgate.net The mass spectrometric detection was performed in positive ion mode, monitoring the transition of the precursor ion at m/z 372 to product ions at m/z 159 and m/z 70. researchgate.net

Table 3: LC-MS/MS Parameters for Enantioselective Analysis of this compound

Parameter Value
Column Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2)
Mobile Phase Methanol–0.1% formic acid solution (70:30, v/v)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 372
Product Ions (m/z) 159, 70
LOQ in Strawberry (µg/kg) 2.5

Data sourced from a study on enantioselective degradation in strawberries. researchgate.net

Immunoassay-Based Approaches

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a rapid, cost-effective, and high-throughput screening method for the detection of this compound. These assays are based on the specific binding of antibodies to the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

The development of an ELISA for tetraconazole involves producing antibodies that specifically recognize the molecule. This is typically achieved by immunizing animals with a tetraconazole derivative (hapten) conjugated to a carrier protein. nih.govnih.gov Both polyclonal and monoclonal antibodies have been successfully used to develop sensitive and specific ELISAs for tetraconazole. nih.govnih.govacs.orgtandfonline.com

Several ELISA formats have been developed, including antibody-immobilized and conjugate-coated formats. nih.govacs.org An antibody-immobilized ELISA was developed with a minimum detection limit of 2 ng/mL. acs.org More recently, immunoassays based on recombinant antibodies have been developed, offering the advantage of a consistent and renewable source of antibodies. nih.gov These recombinant antibody-based ELISAs were able to detect tetraconazole standards down to 1 ng/mL. nih.gov

Validation of these ELISA methods is crucial to ensure their accuracy and reliability. This often involves comparing the results with those obtained from conventional chromatographic methods like GC-MS. tandfonline.com For example, an ELISA for tebuconazole, a related triazole fungicide, showed a highly significant correlation (R² > 0.9821) with GC-MS results when analyzing residues in wheat leaf samples. tandfonline.com Validation studies for tetraconazole ELISAs in fruit juices have demonstrated acceptable reproducibility, with coefficients of variation below 25% and recoveries ranging from 78% to 145%. nih.gov

Sensitivity, Linearity, and Matrix Interference Considerations

The performance of an ELISA is characterized by its sensitivity, linearity, and robustness against matrix effects. The sensitivity of an ELISA is often expressed as the I₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the signal. For one tetraconazole ELISA, the I₅₀ was found to be 22 ± 2 ppb. acs.org The linear range of detection for this assay extended from 2 to 1000 ng/mL. acs.org

Matrix interference is a significant challenge in the analysis of complex samples like fruit juices and food homogenates. acs.orgacs.org The matrix can affect the binding of the antibody to the analyte, leading to inaccurate results. To address this, various strategies are employed, such as simple dilution of the sample extract. nih.govacs.org In the analysis of fruit juices, it was found that diluting the samples could effectively minimize matrix interference. acs.org A matrix interference index has also been proposed to quantify the effect of the matrix on the assay's performance. acs.org By carefully optimizing sample preparation and dilution, ELISAs can be successfully applied for the routine screening of tetraconazole residues in various food matrices at regulatory levels. nih.govacs.org

Table 4: Performance Characteristics of a Validated ELISA for this compound

Parameter Value
Minimum Detection Limit 2 ng/mL (ppb)
Linear Range 2 - 1000 ng/mL (ppb)
Sensitivity (I₅₀) 22 ± 2 ppb
Application Fruits and Fruit Juices
Matrix Interference Mitigation Sample Dilution

Data from a study on ELISA for tetraconazole in fruits and fruit juices. acs.org

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate this compound from interfering matrix components and concentrate it for analysis. The choice of technique depends heavily on the sample type, with methods like Accelerated Solvent Extraction (ASE) and QuEChERS being prominent for their efficiency and effectiveness.

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. It utilizes organic solvents at elevated temperatures and pressures, which enhances extraction kinetics and efficiency. thermofisher.com The high pressure keeps the solvent in a liquid state above its boiling point, while the high temperature disrupts matrix-analyte interactions and decreases solvent viscosity, facilitating faster and more thorough extraction. thermofisher.comusda.gov This method is recognized by the U.S. Environmental Protection Agency (EPA) in Method 3545A for the extraction of various pesticides. thermofisher.com

In the context of sediment analysis, ASE is particularly valuable. A method developed by the U.S. Geological Survey (USGS) for determining a wide range of pesticides in sediment employs ASE for extraction. usgs.gov The process is typically followed by cleanup steps such as gel-permeation chromatography (GPC) to remove sulfur and solid-phase extraction (SPE) to eliminate other co-extracted interferences before final analysis by gas chromatography/mass spectrometry (GC/MS). usgs.gov Studies have demonstrated the robustness of ASE, with research on pesticide recovery from soil, a matrix similar to sediment, showing that extraction temperature is a critical parameter. Optimal recoveries were often achieved between 100-140°C. usda.govacs.org The USGS method reported excellent performance for a suite of pesticides, achieving high recovery rates and low detection limits in fortified sediment samples. usgs.gov

Table 1: Performance Data for Pesticide Analysis in Sediment using ASE

Data sourced from a USGS method for the determination of pesticides in sediment. usgs.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in high-moisture food and agricultural products. mdpi.com The technique involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent to remove interfering matrix components like pigments and fatty acids.

The QuEChERS method has been successfully validated for the analysis of tetraconazole in a variety of agricultural commodities. researchgate.net Research has demonstrated its effectiveness in diverse matrices, from fruits and vegetables to wheat. researchgate.netnih.gov A key advantage of QuEChERS is its compatibility with advanced analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS/MS, which are necessary for analyzing chiral compounds like this compound.

Specifically for enantioselective analysis, a modified QuEChERS method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was established to analyze tetraconazole enantiomers in wheat plants and soil. nih.gov This study found that the (S)-(-)-tetraconazole enantiomer was degraded more rapidly than the (R)-(+)-tetraconazole form in the wheat plant itself. nih.gov In contrast, a study on strawberries that also used a QuEChERS-based extraction with chiral HPLC-MS/MS found that both enantiomers of tetraconazole degraded at similar rates, indicating that enantioselectivity can be matrix-dependent. researchgate.net

Table 2: Performance Data of QuEChERS Method for Tetraconazole in Agricultural Commodities

Spectroscopic and Morphological Characterization in Environmental Contexts

Beyond quantitative analysis, understanding the structural properties of this compound and its impact on the environment involves various characterization techniques.

Spectroscopic methods are indispensable for the structural confirmation of chiral molecules. For tetraconazole, Electrostatic Circular Dichroism (ECD) has been employed to confirm the absolute configurations of its two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. nih.gov This technique is crucial for linking the specific stereochemistry of an enantiomer to its biological activity and environmental behavior. Other spectroscopic techniques, such as those used in tandem with chromatography (e.g., MS/MS), provide definitive structural information for identification and quantification. researchgate.net

Morphological characterization in environmental contexts often focuses on the effects of the compound on non-target organisms. Studies have investigated the impact of tetraconazole on the morphology of soil fungi. Exposure to the fungicide can lead to significant and observable changes in fungal structures, such as distorted, collapsed, and wrinkled hyphae. nih.gov These alterations are indicative of the fungicide's mechanism of action, which involves inhibiting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. plos.org While this is a characterization of the biological effect rather than the molecule itself in an environmental matrix, it provides critical insight into the compound's environmental impact at a microscopic level. Techniques like Phospholipid Fatty Acid (PLFA) analysis and Denaturing Gradient Gel Electrophoresis (DGGE) are also used to characterize shifts in the structure and diversity of the entire soil microbial community in response to tetraconazole application. nih.gov

Table 3: Characterization Techniques and Their Applications for Tetraconazole

Structure Activity Relationship Sar Studies and Molecular Modeling

Relationship Between Stereoisomerism and Biological Activity

The presence of a chiral center in the tetraconazole (B1682234) molecule means it exists as a pair of enantiomers, which can exhibit significantly different biological properties. This stereoselectivity is a critical factor in its antifungal action.

Research has consistently shown that the biological activity of tetraconazole is enantioselective, meaning the two enantiomers possess different levels of fungicidal efficacy. Bioassay tests have demonstrated that the (R)-(+)-tetraconazole enantiomer is the more active, or eutomer, against various fungal pathogens. researchgate.netnih.gov

One study found that the fungicidal activity of (R)-(+)-tetraconazole against Rhizoctonia cerealis and Fusarium graminearum was approximately 1.49 to 1.98 times greater than that of the (S)-(-)-tetraconazole enantiomer. researchgate.netnih.gov Another investigation into its effects on Sphaerotheca fuliginea on cucumber and Erysiphe graminis on wheat also concluded that the R-(+) form is the more fungitoxic of the two. researchgate.net This difference in potency highlights the importance of stereochemistry in the interaction between the fungicide and its biological target.

EnantiomerRelative Antifungal Potency vs. (S)-(-)-TetraconazoleTarget PathogensReference
(R)-(+)-Tetraconazole1.49 - 1.98 times greaterRhizoctonia cerealis, Fusarium graminearum researchgate.netnih.gov
(R)-(+)-TetraconazoleIdentified as more fungitoxicSphaerotheca fuliginea, Erysiphe graminis researchgate.net

The chiral center of tetraconazole plays a crucial role in its binding to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). The three-dimensional arrangement of the substituents around this stereocenter dictates the molecule's ability to fit precisely into the active site of the enzyme. For azole antifungals, this affinity is highly dependent on the stereochemistry of the entire molecule. wikipedia.org

The higher potency of the (R)-(+)-enantiomer suggests that its specific spatial configuration allows for a more optimal orientation within the CYP51 active site. This leads to stronger and more effective interactions with key amino acid residues and the heme iron center of the enzyme, resulting in more potent inhibition of ergosterol (B1671047) biosynthesis. Studies on related azole antifungals, such as itraconazole and ketoconazole, have similarly shown that cis-isomers, which have a specific stereochemical arrangement, exhibit much higher antifungal potency than their trans counterparts, underscoring the stereochemical selectivity of the CYP51 enzyme. wikipedia.orgmdpi.com

Molecular Docking and Computational Studies of Enzyme Interactions

Molecular docking and other computational methods are powerful tools for visualizing and analyzing the interaction between tetraconazole and its target enzyme, CYP51. These studies help to elucidate the binding mechanism at an atomic level. Azole antifungals function by having the N-4 of the triazole ring bind to the heme iron within the active site of CYP51, while the rest of the molecule fits into the enzyme's hydrophobic channel. mdpi.com

Molecular dynamics simulations and docking studies on azole inhibitors reveal several key interactions:

Hydrophobic Interactions : The N-1 substituent of the azole ring, which for tetraconazole includes the 2,4-dichlorophenyl group and the tetrafluoroethoxypropyl side chain, forms extensive hydrophobic interactions with nonpolar amino acid residues in the active site. These interactions are a main driving force for binding and stabilizing the enzyme-inhibitor complex.

Coordination with Heme Iron : A defining feature of azole fungicide action is the coordination bond formed between a nitrogen atom in the triazole ring and the iron atom of the heme group in the CYP51 active site. This interaction blocks the enzyme's normal catalytic function.

Hydrogen Bonding : In some cases, hydrogen bonds can form between the inhibitor and amino acid residues, further stabilizing the complex.

These computational studies confirm that the specific stereochemistry of the more active enantiomer allows it to adopt a conformation that maximizes these favorable interactions, explaining its enhanced inhibitory activity.

Analog Synthesis and Modification for Enhanced Efficacy

The search for antifungal agents with improved potency, a broader spectrum of activity, and better selectivity has led to the synthesis of numerous analogs of existing azole compounds. While specific research on the synthesis of a wide range of tetraconazole analogs is not extensively detailed in the literature, the principles of analog design for this class are well-established. Modifications typically focus on three main regions of the molecule: the N-1 substituent side chain, the core aromatic group, and the azole head group.

For example, studies on other triazoles have shown that introducing different side chains can greatly enhance antifungal activity. nih.gov SAR studies of itraconazole analogs revealed that modifying its sec-butyl side chain can lead to enhanced biological activity. nih.gov Similarly, synthesizing fluconazole (B54011) analogs with a 2,4-dichlorophenyl group (as is present in tetraconazole) demonstrated higher biological potential. mdpi.com These strategies suggest that modifications to tetraconazole's tetrafluoroethyl ether group or the dichlorophenyl ring could potentially yield analogs with enhanced efficacy. The goal of such modifications is to improve the molecule's fit within the CYP51 active site, enhance its pharmacokinetic properties, or overcome emerging resistance mechanisms.

Comparative SAR with Other Azole Fungicides

The structure of tetraconazole places it within the triazole class of fungicides, which are characterized by a five-membered ring containing three nitrogen atoms. Its efficacy and selectivity can be understood by comparing its structure to other azoles like itraconazole, ketoconazole, and terconazole.

Triazole Ring : The 1,2,4-triazole (B32235) ring is essential for activity, as it provides the nitrogen atom that coordinates with the heme iron of CYP51. Triazoles generally exhibit greater selectivity for fungal CYP51 over mammalian P450 enzymes compared to imidazoles (e.g., ketoconazole), which is attributed to reduced basicity.

Halogenated Phenyl Group : Tetraconazole possesses a 2,4-dichlorophenyl group, a common feature in many potent azole antifungals. This bulky, hydrophobic group is crucial for anchoring the molecule within the hydrophobic active site of the target enzyme.

The structural differences between azoles, particularly in the N-1 substituent side chain, account for the variations in their antifungal spectrum, potency, and interaction with host cytochrome P450 enzymes. mdpi.com

Future Research Directions and Unexplored Avenues

Elucidation of Novel Resistance Mechanisms

The development of resistance in target fungal pathogens is a significant threat to the continued efficacy of (-)-Tetraconazole. While the primary mechanism of action for azole fungicides—inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (encoded by the ERG11 or CYP51 gene)—is well-established, fungi can evolve sophisticated resistance mechanisms. nih.govamazonaws.com Future research should focus on identifying and characterizing novel resistance pathways beyond those already known for the azole class.

Key areas for investigation include:

Target Site Modifications: While mutations in the ERG11 gene are a common resistance mechanism, ongoing surveillance and molecular analysis of resistant strains are needed to identify new, specific mutations that reduce the binding affinity of this compound. nih.govnih.govfrontiersin.org Research should investigate how these mutations affect the enzyme's structure and function in relation to the specific stereochemistry of the (-)-enantiomer.

Efflux Pump Overexpression: A primary defense for fungi is the active transport of the fungicide out of the cell via efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. nih.govmdpi.com Future studies should aim to identify and characterize specific transporters responsible for this compound efflux. Understanding the regulation of these pumps could lead to the development of resistance-breaking compounds.

Alternative Cellular Pathways: Fungi may develop resistance by altering metabolic pathways to bypass the effects of ergosterol (B1671047) biosynthesis inhibition or by enhancing stress response mechanisms that mitigate cellular damage. youtube.comsemanticscholar.org Investigating these alternative pathways through transcriptomics and metabolomics of resistant strains could reveal novel targets for future antifungal development.

Biofilm Formation: The formation of biofilms can significantly decrease fungal susceptibility to antifungal agents. nih.govmdpi.com Research is needed to understand the specific role of this compound in either inducing or being affected by biofilm formation in key agricultural pathogens.

Known Azole Resistance Mechanism Relevance to this compound Future Research Focus
Target enzyme overexpression/mutation (ERG11/CYP51)HighIdentify specific mutations conferring resistance to the (-)-enantiomer. nih.govnih.gov
Upregulation of efflux pumps (ABC & MFS transporters)HighIsolate and characterize the specific pumps that transport this compound. nih.govmdpi.com
Alterations in sterol biosynthesis pathwayModerateExplore pathway modifications that compensate for Erg11p inhibition. amazonaws.com
Activation of cellular stress responsesModerateElucidate stress signaling pathways that protect fungal cells from this compound. youtube.com

Comprehensive Assessment of Long-Term Environmental Impacts

The environmental fate of this compound, particularly its persistence, necessitates a thorough evaluation of its long-term ecological effects. Data indicates that tetraconazole (B1682234) is persistent in soil, with half-lives that can exceed a year, leading to potential accumulation with repeated applications. epa.gov

Future research should prioritize:

Soil Ecosystem Health: Long-term studies are required to assess the impact of this compound accumulation on soil microbial communities, including effects on biomass, diversity, and crucial functions like nitrogen cycling and organic matter decomposition. researchgate.net

Aquatic Ecosystems: Given its potential to reach surface water through runoff, research should focus on the chronic toxicity of this compound to a wider range of non-target aquatic organisms, including algae, invertebrates, and amphibians. epa.govnih.gov The tendency for the compound to partition into sediment warrants investigation into its impact on benthic communities. epa.gov

Enantiomer-Specific Fate and Toxicity: There is a significant data gap concerning the environmental fate and transport properties of individual tetraconazole isomers. epa.gov Research must assess whether the (-)-enantiomer and its degradation products exhibit different persistence, mobility, and toxicity profiles compared to the racemic mixture.

Bioaccumulation and Trophic Transfer: While initial studies suggest low bioaccumulation in fish, the long-term potential for bioaccumulation and trophic transfer within food webs, especially in environments with persistent contamination, needs more comprehensive evaluation. epa.gov

Environmental Parameter Known Information (Tetraconazole) Future Research Direction for this compound
Soil Persistence Half-life can exceed one year; potential for accumulation. epa.govInvestigate long-term effects on soil microbial health and function. researchgate.net
Mobility Slightly to moderately mobile, dependent on soil organic carbon. epa.govModel enantiomer-specific mobility and leaching potential under various soil conditions.
Aquatic Fate Partitions from water to sediment; slow degradation. epa.govAssess chronic toxicity to diverse aquatic life and benthic organisms. nih.gov
Rotational Crops Potential for uptake of persistent residues, particularly metabolites. nih.govQuantify uptake and metabolism of the (-)-enantiomer in subsequent crops.

Development of Innovative Remediation Strategies for Environmental Contamination

Given the persistence of tetraconazole in the environment, developing effective strategies to remediate contaminated soil and water is essential. Future research should move beyond conventional methods to explore innovative and sustainable solutions.

Promising avenues for investigation include:

Bioremediation: This approach uses microorganisms to break down contaminants. nih.gov Research should focus on isolating and identifying specific bacteria or fungi from contaminated sites that are capable of degrading this compound. Optimizing conditions for their growth and degradative activity, potentially as part of a microbial consortium, could lead to effective in-situ remediation technologies.

Phytoremediation: The use of plants to extract, contain, or degrade contaminants is a cost-effective and environmentally friendly option. Studies should screen for plant species that can efficiently take up and metabolize this compound from soil and water.

Constructed Wetlands: These engineered systems can effectively treat agricultural wastewater by combining physical, chemical, and biological processes. researchgate.netmdpi.com Pilot-scale studies are needed to evaluate the efficiency of constructed wetlands in removing this compound and its metabolites from runoff, optimizing factors like plant species and substrate media. researchgate.net

Advanced Stereoselective Synthesis for Optimized Biological Activity

Research has demonstrated that the biological activity of tetraconazole resides primarily in one of its enantiomers. Specifically, the R-(+)-form has been found to be the more fungitoxic isomer. researchgate.net This highlights the potential benefits of using an enantiomerically pure form of the active ingredient, which could allow for lower application rates, reducing costs and environmental load.

Future research in this area should focus on:

Novel Catalytic Methods: Developing new, highly efficient, and scalable stereoselective synthetic routes is a primary goal. This includes exploring novel chiral catalysts (both chemical and enzymatic) that can produce the desired enantiomer with high purity and yield.

Chemoenzymatic Synthesis: Building upon existing work that uses lipases for stereoselective hydrolysis or transesterification, research could explore other enzymes and reaction conditions to improve efficiency and reduce reliance on complex chemical steps. researchgate.netacs.org

Process Optimization: Beyond the synthesis itself, research is needed to optimize the purification and isolation of the desired this compound enantiomer, ensuring a cost-effective process for large-scale production.

Biological Activity Spectrum: A comprehensive re-evaluation of the biological activity of the pure (-)-enantiomer against a broader range of target and non-target organisms is necessary to fully confirm the benefits and potential risks of its exclusive use.

Refined Analytical Techniques for Trace Residue Detection and Metabolite Profiling

Accurate monitoring of this compound residues in food and environmental matrices is essential for ensuring consumer safety and understanding its environmental fate. While robust methods exist, there is always a need for refinement and advancement.

Future research should aim to develop:

Enhanced Sensitivity and Lower Detection Limits: Pushing the limits of detection (LOD) and quantification (LOQ) is crucial for detecting trace-level contamination. This involves optimizing existing platforms like gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov

Comprehensive Metabolite Profiling: The focus should expand from detecting the parent compound to identifying and quantifying its various degradation and metabolic products in plants, soil, and water. nih.govepa.gov High-resolution mass spectrometry can be a powerful tool for identifying these unknown transformation products. nih.gov

High-Throughput and Field-Portable Methods: The development of rapid, cost-effective, and potentially field-portable screening methods would allow for more widespread and immediate monitoring of residues. This could involve immunosensors or other biosensor-based technologies.

Chiral Analytical Methods: Given the stereoselective nature of its biological activity and potential for stereoselective degradation in the environment, the development and routine application of chiral analytical methods are critical. nih.gov These methods are necessary to track the fate of individual enantiomers in various matrices.

Analytical Technique Application for Tetraconazole Future Research Direction
QuEChERS Sample Prep Widely used for extraction from fruits and vegetables. iicbe.orgresearchgate.netMiniaturization and automation for higher throughput.
GC-MS/MS Effective for residue quantification in various matrices. researchgate.netMethod optimization for a wider range of metabolites.
UPLC-MS/MS High sensitivity for detecting low residue levels. nih.govDevelopment of chiral separation methods to quantify enantiomers. nih.gov
High-Resolution MS N/AApplication for the identification of unknown transformation products in environmental fate studies. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying (-)-Tetraconazole in environmental and agricultural samples?

  • Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-high-performance liquid chromatography (UHPLC) are widely used. For environmental water samples, targeted analyses often employ solid-phase extraction (SPE) followed by GC-MS/MS to achieve detection limits below 0.1 μg/L . In crops like fruits and vegetables, ethyl acetate extraction coupled with GC-MS provides rapid residue analysis with recoveries >80% . Monitoring programs should prioritize sampling near application sites to capture peak exposure scenarios, as non-targeted sampling may underestimate concentrations .

Q. What are the primary agricultural uses of this compound, and how do application rates vary across crops?

  • Methodological Answer : this compound is applied as a systemic fungicide in crops like soybeans (0.037–0.097 lbs a.i./acre), strawberries (1.7 applications/year), and grapes (15% crop-treated). Field studies should account for regional variations: for example, soybean usage covers <1% of national acreage, while strawberries exhibit higher percent crop-treated (20%) . Experimental designs must include site-specific parameters such as soil type, irrigation methods, and seasonal application timing to replicate real-world conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between modeled and detected environmental concentrations of this compound?

  • Methodological Answer : Modeled Estimated Environmental Concentrations (EECs) often exceed field detections by 1–2 orders of magnitude due to conservative assumptions in tools like the Pesticide in Water Calculator (PWC) . To address this, integrate probabilistic modeling with high-resolution geospatial data (e.g., soil hydrology, crop rotation patterns) and validate against targeted monitoring during application periods. Contradictions may arise from non-targeted sampling or degradation pathways not fully captured in Tier I fate studies .

Q. What experimental designs are optimal for studying this compound adsorption kinetics using novel cellulose-based adsorbents?

  • Methodological Answer : Pseudo-second-order kinetic models best describe adsorption mechanisms for cellulose derivatives (e.g., CNC, Cell-F, Cell-P), as binding involves chemisorption and surface complexation . Design batch experiments with varying pH (3–9), ionic strength, and adsorbent dosages. Use Langmuir isotherms to estimate maximum adsorption capacities (e.g., 45–60 mg/g) and intra-particle diffusion models to identify rate-limiting steps .

Q. What methodologies are critical for assessing chronic ecological risks of this compound to non-target organisms?

  • Methodological Answer : Chronic risk assessments require tiered testing:

  • Tier I : Acute toxicity assays (e.g., honeybee LD50, fish LC50) and bioaccumulation studies .
  • Tier II : Long-term mesocosm experiments evaluating reproductive impacts on birds (e.g., quail NOAEC) and aquatic invertebrates under realistic exposure scenarios .
    Incident reports (e.g., blemished fruit in vineyards) should inform probabilistic risk models to quantify "possible" vs. "unlikely" ecological outcomes .

Q. How can read-across strategies reduce uncertainties in this compound toxicity assessments?

  • Methodological Answer : Leverage New Approach Methodologies (NAMs) like in vitro assays (e.g., sterol biosynthesis inhibition) and computational toxicology to extrapolate data from structurally similar triazole fungicides . Validate predictions against existing in vivo datasets (e.g., OECD Test Guideline 408 for sub-chronic toxicity) while accounting for stereospecificity, as this compound may exhibit distinct metabolic pathways compared to racemic mixtures .

Q. What regulatory data gaps exist for this compound, and how should future studies address them?

  • Methodological Answer : Outstanding needs include:

  • Endocrine disruption screening : Implement OECD TG 457 (Hershberger assay) and TG 458 (STTA assay) to evaluate androgen/thyroid disruption .
  • Endangered species assessments : Collaborate with the U.S. Fish and Wildlife Service to model habitat-specific exposure using spatially explicit risk mapping .
  • Tier II environmental fate data : Conduct lysimeter studies to refine groundwater leaching potential under crop-specific irrigation practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.